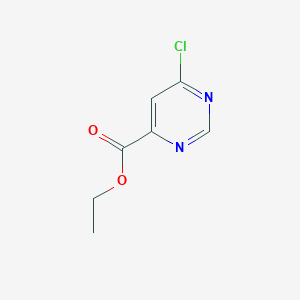

Ethyl 6-chloropyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNWMSGZYSQPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628140 | |

| Record name | Ethyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51940-63-7 | |

| Record name | Ethyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrimidine-4-carboxylate is a pivotal heterocyclic compound, playing a significant role as a building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its unique structural features, comprising a pyrimidine core functionalized with a chlorine atom and an ethyl carboxylate group, render it a versatile intermediate for medicinal chemists. A thorough understanding of its physical properties is paramount for its effective utilization in drug design, process development, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, grounded in experimental data and established scientific principles.

Core Molecular and Physical Attributes

A foundational understanding of a compound begins with its fundamental molecular and physical properties. These characteristics are intrinsic to the molecule and dictate its behavior in various chemical and physical environments.

Molecular Identity

-

IUPAC Name: this compound[2]

The molecular structure, illustrated below, reveals the key functional groups that govern the compound's reactivity and physical behavior.

Caption: 2D structure of this compound.

Physical State and Appearance

At ambient temperature, this compound exists as a solid.[3] This observation is consistent with its relatively high molecular weight and the potential for intermolecular interactions.

Thermal Properties

The thermal behavior of a compound, specifically its melting and boiling points, provides critical insights into its purity, stability, and the strength of its intermolecular forces.

Melting Point

The melting point is a key indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities. The experimentally determined melting point for this compound is in the range of 53-55 °C .

| Property | Value | Source |

| Melting Point | 53 - 55 °C | BLD Pharm |

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of the melting point is a standard procedure in organic chemistry, often performed using a capillary melting point apparatus. This method is recognized for its accuracy and requirement for only a small amount of sample.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block of a calibrated melting point apparatus, adjacent to a high-precision thermometer.

-

Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid phase has transitioned to liquid is the completion of melting. The range between these two temperatures is reported as the melting range.

The underlying principle of this technique is that the melting point represents the temperature at which the solid and liquid phases of the substance are in equilibrium. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point

Theoretical Consideration and Experimental Approach

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination is typically carried out under vacuum. The relationship between boiling point and pressure can be estimated using a nomograph or the Clausius-Clapeyron equation if sufficient vapor pressure data is available.

Experimental Protocol: Boiling Point Determination (Distillation Method)

Should a boiling point determination be necessary, it would be conducted via vacuum distillation.

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Procedure: The compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure. The flask is then heated gently.

-

Data Collection: The temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask is recorded as the boiling point at that specific pressure.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, administration, and bioavailability. A qualitative and, where possible, quantitative understanding of solubility is essential.

While specific quantitative solubility data is not widely published, the molecular structure of this compound allows for predictions of its solubility in common laboratory solvents. The presence of the polar ester group and the nitrogen atoms in the pyrimidine ring suggests potential solubility in polar organic solvents. The chloro-substituted aromatic ring contributes to some nonpolar character.

Predicted Solubility:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Expected to be soluble due to the compound's polarity.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Likely to be soluble.

-

Alcohols (e.g., Methanol, Ethanol): Expected to have moderate to good solubility.

-

Water: Predicted to have low solubility due to the overall hydrophobic nature of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

Experimental Protocol: Qualitative Solubility Determination

A systematic approach is employed to determine the qualitative solubility of a compound.

-

Solvent Selection: A range of solvents with varying polarities is chosen.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 0.1 mL) of the solvent.

-

Observation: The mixture is vortexed or agitated at a controlled temperature. The dissolution of the solid is observed visually. If the solid dissolves, more solute is added incrementally until saturation is reached.

-

Classification: The solubility is typically classified as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble.

Caption: General Workflow for Qualitative Solubility Testing.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and distinct signals for the protons on the pyrimidine ring. The exact chemical shifts are dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Bands in the 1250-1000 cm⁻¹ region.

-

C=N and C=C Stretches (Pyrimidine Ring): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

-

C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds, typically just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected, corresponding to the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of the entire ester group.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound. While key experimental values for melting point are established, further investigation is warranted to definitively determine its boiling point under reduced pressure and to quantify its solubility in a range of pharmaceutically relevant solvents. The provided spectroscopic information, based on established principles and data from related compounds, serves as a robust framework for the characterization and quality control of this important synthetic intermediate. A comprehensive understanding of these physical properties is essential for leveraging the full potential of this compound in the advancement of pharmaceutical research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl... Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum computational analysis of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using spectral methods. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

ResearchGate. (2020, May 1). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloropyrimidine-4-carboxylate. Retrieved from [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Ethyl 6-chloropyrimidine-4-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: Ethyl 6-chloropyrimidine-4-carboxylate (CAS No. 51940-63-7)

Abstract

This compound is a pivotal heterocyclic building block, instrumental in the landscape of modern medicinal chemistry. Its strategic arrangement of reactive sites—a nucleophilically susceptible chlorine atom and an ester moiety ripe for modification—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical attributes, a detailed protocol for its synthesis, an analysis of its reactivity with a focus on applications in drug discovery, particularly in the development of kinase inhibitors, and essential safety protocols. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and practical insights required to effectively harness the synthetic potential of this compound.

Core Compound Analysis

This compound is a solid at room temperature, typically appearing as a tan powder.[1] Its structural integrity is central to its synthetic utility. The pyrimidine core, an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNA) at the C6 position by the presence of the chlorine atom. The ethyl ester at the C4 position offers a secondary site for chemical elaboration, either through hydrolysis to the corresponding carboxylic acid or via transesterification.

Physicochemical & Spectroscopic Data

A comprehensive summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for reaction planning, characterization, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 51940-63-7 | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.60 g/mol | [2] |

| Appearance | Solid, Tan powder | [1] |

| Purity | Typically ≥95% | [1][3] |

| Storage Temperature | Refrigerator (2-8°C), sealed from moisture | [3] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3 | [2] |

| SMILES | CCOC(=O)C1=CC(=NC=N1)Cl | [2] |

Spectroscopic Signature Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrimidine ring protons.

-

An upfield triplet (3H) and a corresponding quartet (2H) are characteristic of the ethyl ester moiety.

-

Two downfield singlets would represent the two protons on the pyrimidine ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct carbons of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands indicating the key functional groups.

-

A strong C=O stretch from the ester group is expected in the region of 1710-1750 cm⁻¹.

-

C-Cl stretching vibrations will appear in the fingerprint region.

-

C=N and C=C stretching vibrations from the pyrimidine ring will also be present.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.[4] Key fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) or the entire ester group.[4]

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most logically achieved through a two-step process starting from its 6-hydroxy precursor. This method ensures high purity and yield by leveraging well-established and reliable chemical transformations.

Caption: Synthetic pathways to this compound.

Step 1: Synthesis of the Precursor, 6-Hydroxypyrimidine-4-carboxylic acid

The synthesis begins with the cyclocondensation reaction to form the pyrimidine ring.

-

Principle: This reaction builds the core pyrimidine structure from acyclic precursors.

-

Protocol:

-

Combine ethyl acetoacetate and urea in ethanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.[4]

-

Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to induce precipitation of the product.

-

Filter and wash the solid with cold ethanol to yield Ethyl 6-hydroxypyrimidine-4-carboxylate.[4]

-

Hydrolyze the ester to the carboxylic acid using standard aqueous base, followed by acidic workup.

-

Step 2: Chlorination of 6-Hydroxypyrimidine-4-carboxylic acid

The hydroxyl group is then converted to the chloro group, the key reactive site.

-

Principle: The tautomeric keto form of the hydroxypyrimidine is chlorinated using a strong chlorinating agent. This is a standard method for producing chloropyrimidines.[5]

-

Protocol:

-

Suspend 6-hydroxypyrimidine-4-carboxylic acid in a suitable solvent like ethyl acetate.

-

Slowly add oxalyl chloride (or alternatively, reflux in phosphorus oxychloride, POCl₃).[5][6] A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride.[6]

-

Heat the mixture to reflux for several hours until the starting material is consumed.[6]

-

Carefully remove the excess chlorinating agent under reduced pressure.

-

The resulting crude 6-chloropyrimidine-4-carboxylic acid can be carried forward.[6]

-

Step 3: Esterification to Yield the Final Product

The final step is the formation of the ethyl ester.

-

Principle: A classic Fischer esterification provides a straightforward method to the desired product.

-

Protocol:

-

Dissolve the crude 6-chloropyrimidine-4-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7]

-

Heat the solution at reflux for several hours.[7]

-

After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Reactivity and Synthetic Applications

The synthetic value of this compound lies in the predictable reactivity of its chloro substituent, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Caption: Major reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyrimidine ring makes the C6-chloro substituent an excellent leaving group for SNA reactions.

-

Causality: The two nitrogen atoms in the pyrimidine ring withdraw electron density, stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack. This makes the substitution reaction facile with a variety of nucleophiles.

-

Applications: This reaction is widely used to introduce amines, alkoxides, and thiolates at the C6 position, rapidly building molecular diversity. The resulting 6-aminopyrimidines are particularly prevalent in kinase inhibitor scaffolds.

-

Generalized Protocol for Amination:

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF, Dioxane, or tert-butanol).

-

Add the desired primary or secondary amine (1-2 equivalents).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Heat the reaction mixture (typically 80-120°C) until the starting material is consumed.

-

Perform an aqueous workup and purify the product by chromatography.

-

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, and chloropyrimidines are effective substrates with modern catalyst systems.

-

Causality: A Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. Following transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination, a new C-C bond is formed, and the catalyst is regenerated.

-

Applications: This reaction is paramount for installing aryl or heteroaryl groups at the C6 position, a key structural modification in many kinase inhibitors to probe hydrophobic pockets and establish critical binding interactions.

-

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add an anhydrous solvent system (e.g., Dioxane/water, Toluene, or DMF).

-

Heat the mixture (typically 80-120°C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Application Focus: Kinase Inhibitor Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[7] This is due to its bioisosteric resemblance to the adenine core of ATP, allowing pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of kinases.

Caption: Competitive inhibition of a kinase by a pyrimidine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

This compound is a starting point for creating libraries of compounds to explore the SAR of a given kinase target.

-

The Hinge-Binding Motif: The nitrogen atoms of the pyrimidine ring are crucial hydrogen bond acceptors that mimic the interaction of adenine with the "hinge region" of the kinase ATP-binding pocket.

-

The Role of C6 Substituents: The C6 position, functionalized via reactions described above, extends into the solvent-exposed region or deeper into hydrophobic pockets of the active site. Varying the substituent at this position (e.g., with different aryl groups via Suzuki coupling) allows for the fine-tuning of potency and selectivity.

-

The Role of C4 Substituents: The ester at the C4 position can be hydrolyzed to the carboxylic acid or converted to various amides. These modifications can introduce additional hydrogen bond donors or acceptors, or charged groups to interact with residues near the ribose-binding pocket, further enhancing binding affinity and influencing pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, proper handling of this compound is imperative.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator.[4]

-

Conclusion

This compound, CAS 51940-63-7, is more than a mere chemical intermediate; it is a strategic tool for the rational design and synthesis of novel therapeutic agents. Its well-defined reactivity, particularly at the C6 position, provides a reliable entry point for generating diverse libraries of pyrimidine derivatives. Understanding its synthesis, reactivity, and the role of the pyrimidine core in biological systems empowers researchers to accelerate drug discovery programs, especially in the highly competitive field of kinase inhibitor development. This guide has sought to provide the essential, in-depth technical knowledge required to fully exploit the potential of this valuable synthetic building block.

References

-

PrepChem.com. Synthesis of Ethyl 6-hydroxy-2-(2-propoxyphenyl)pyrimidine-4-carboxylate. Retrieved from [Link]

-

PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pure 4,6-dihloropyrimidine.

- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.

-

PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy Ethyl 6-hydroxypyrimidine-4-carboxylate | 223788-14-5 [smolecule.com]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 6. 6-Chloro-4-pyrimidinecarboxylic acid | 37131-91-2 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

A Technical Guide to Ethyl 6-Chloropyrimidine-4-Carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 6-chloropyrimidine-4-carboxylate. We will delve into its core physicochemical properties, its strategic importance as a synthetic intermediate, exemplary reaction protocols, and its role in the development of novel therapeutics. The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant drugs, and understanding the utility of functionalized pyrimidines like this one is critical for innovation.[1]

Core Molecular Profile

This compound is a bifunctional heterocyclic compound that serves as a versatile building block in organic synthesis. Its molecular structure features a pyrimidine ring substituted with a chlorine atom at the 6-position and an ethyl carboxylate group at the 4-position. These two functional groups are the primary reactive handles that medicinal chemists exploit for molecular elaboration.

The fundamental molecular details and key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.59 g/mol | [2] |

| CAS Number | 51940-63-7 | [2][3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [3] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [4] |

| XLogP3 | 1.7 | [2] |

| Polar Surface Area | 52.1 Ų | [2] |

Strategic Value as a Synthetic Building Block

The utility of this compound stems from the differential reactivity of its two functional groups. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SₙAr), while the ethyl ester at the C4 position can undergo hydrolysis, amidation, or reduction. This orthogonality allows for sequential and controlled modifications, making it a highly valuable intermediate.

The chlorine atom is particularly important. As an electron-withdrawing group, it activates the pyrimidine ring for nucleophilic attack. This position is commonly targeted for displacement by amines, thiols, or alcohols to install diverse side chains, a common strategy in library synthesis for hit-to-lead optimization.[5]

Caption: Standard workflow for an SₙAr reaction and purification.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Reagents: Add anhydrous DMF (or another suitable high-boiling solvent like isopropanol) to dissolve the starting material. Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.0 eq).

-

Expert Insight: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction. Its use is critical to prevent the formation of side products and to drive the reaction to completion.

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

-

Trustworthiness: The reaction progress must be monitored by a reliable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This provides a clear endpoint and prevents the formation of degradation products from excessive heating.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure desired product.

Applications in Medicinal Chemistry

This compound is not a therapeutic agent itself but is a key intermediate in the synthesis of biologically active molecules. Its derivatives have been explored in various therapeutic areas.

-

Antitubercular Agents: A notable application is in the development of novel drugs against Mycobacterium tuberculosis. Researchers have used the parent acid, 6-chloropyrimidine-4-carboxylic acid, as a starting point. By coupling it with various amines and subsequently displacing the C6-chloro group, they synthesized a series of 6-dialkylaminopyrimidine carboxamides that showed potent antitubercular activity. [5]* Anticancer Research: The pyrimidine core is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil being a prime example. The synthesis of novel substituted pyrimidines is an active area of research for developing new kinase inhibitors and apoptosis inducers. [1][6]The reactive nature of this compound makes it an ideal scaffold for creating libraries of compounds for screening against cancer cell lines.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. This compound is classified as hazardous, and appropriate precautions are mandatory.

GHS Hazard Information:

| Category | Details | Source |

| Signal Word | Warning | [3][7] |

| Pictogram | GHS07 (Exclamation Mark) | [7] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][8] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8] |

Handling and Storage Recommendations:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. [4]Wear suitable protective clothing, including gloves and safety goggles. [4][9]Avoid contact with skin and eyes and prevent the formation of dust. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]For long-term stability, storage in a refrigerator is recommended. [3]Keep away from incompatible materials. [4]

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile and orthogonal reactive sites. Its robust utility in nucleophilic substitution and ester modification reactions has cemented its role as a foundational building block for constructing complex molecular architectures, particularly in the fields of oncology and infectious disease research. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to leverage the power of the pyrimidine scaffold in drug discovery and development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22756838, this compound". PubChem, [Link].

-

Suresh, M., et al. "Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate". ResearchGate, [Link].

-

LookChem. "this compound". LookChem, [Link].

-

Asha, D., et al. "Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities". Journal of Cancer Therapy, [Link].

-

Warrier, T., et al. "Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies". Journal of Medicinal Chemistry, published by PubMed Central, [Link].

- Google Patents. "US5525724A - Process for the preparation of chloropyrimidines".

-

Taylor, R., et al. "Recent Advances in Pyrimidine-Based Drugs". Molecules, published by PubMed Central, [Link].

-

Organic Syntheses. "ETHYL 4-THIAZOLECARBOXYLATE". Organic Syntheses, [Link].

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H7ClN2O2 | CID 22756838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 51940-63-7 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities [scirp.org]

- 7. Ethyl 6-amino-5-chloropyrimidine-4-carboxylate | 1097250-86-6 [sigmaaldrich.cn]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

Ethyl 6-chloropyrimidine-4-carboxylate: A Technical Guide for Scientific Professionals

I. Core Compound Identification

IUPAC Name: ethyl 6-chloropyrimidine-4-carboxylate[1]

Chemical Structure:

Figure 1: Structure of this compound.

Molecular Formula: C₇H₇ClN₂O₂[1][2]

Molecular Weight: 186.59 g/mol [1][2]

II. Physicochemical and Safety Data

This section provides essential data for laboratory handling, reaction setup, and safety considerations.

| Property | Value | Reference |

| Physical Form | Solid | [3] |

| Melting Point | 45-49 °C | |

| Purity | Typically ≥95-97% | [3][4] |

| Solubility | Soluble in common organic solvents | |

| Storage | Refrigerator, under inert atmosphere | [3][5] |

Safety Profile:

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3]

III. Synthesis and Mechanism

This compound is a key intermediate, and its synthesis is a well-established process in organic chemistry.

III.A. Synthetic Pathway Overview

The synthesis generally proceeds via a two-step process involving the formation of a hydroxypyrimidine intermediate, followed by chlorination.

Figure 2: Synthetic workflow for this compound.

III.B. Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 6-hydroxypyrimidine-4-carboxylate

This step involves the condensation of diethyl malonate and formamide in the presence of a base to form the pyrimidine ring.

Step 2: Chlorination of Ethyl 6-hydroxypyrimidine-4-carboxylate

Materials:

-

Ethyl 6-hydroxypyrimidine-4-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Tertiary amine (e.g., triethylamine, N,N-dimethylcyclohexylamine)[6]

-

Anhydrous, non-protic solvent (e.g., toluene, acetonitrile)

Protocol:

-

To a stirred solution of ethyl 6-hydroxypyrimidine-4-carboxylate in an anhydrous solvent, add the tertiary amine.

-

Slowly add phosphorus oxychloride to the mixture at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it over ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale:

The hydroxyl group of the pyrimidine ring is converted into a better leaving group by reaction with phosphorus oxychloride. The chloride ion then acts as a nucleophile to displace this group, yielding the desired 6-chloro derivative. The tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6]

IV. Applications in Drug Development

This compound is a versatile building block in medicinal chemistry, primarily due to the reactivity of the C6-chloro substituent, which allows for the introduction of various functionalities through nucleophilic aromatic substitution (SNAr).

IV.A. Role as a Chemical Intermediate

The pyrimidine core is a common scaffold in many biologically active compounds. The chloro and ester groups on this compound provide two orthogonal points for chemical modification, enabling the synthesis of diverse compound libraries for drug screening.

IV.B. Synthesis of Kinase Inhibitors and Other Therapeutics

A prominent application of this compound is in the synthesis of kinase inhibitors. The pyrimidine ring can mimic the purine core of ATP, and the substituents at the 4- and 6-positions can be tailored to achieve specific interactions with the target kinase.

Illustrative Reaction Scheme:

Figure 3: General scheme for the functionalization of this compound.

This reactivity has been exploited in the synthesis of inhibitors for various kinases implicated in cancer and other diseases. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments or serve as a key interaction point with the target protein.

V. Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined structure, predictable reactivity, and commercial availability make it an essential tool for medicinal chemists. A thorough understanding of its synthesis, properties, and reaction scope is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

VI. References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Google Patents. (n.d.). Process for the preparation of chloropyrimidines. Retrieved from

Sources

- 1. This compound | C7H7ClN2O2 | CID 22756838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 51940-63-7 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 37131-91-2|6-Chloropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Ethyl 6-chloropyrimidine-4-carboxylate in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the solubility of Ethyl 6-chloropyrimidine-4-carboxylate in various organic solvents. As a key intermediate in the synthesis of numerous pharmacologically active compounds, a thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development. This document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a predictive solubility profile in a range of common organic solvents.

Introduction to this compound

This compound is a substituted pyrimidine with the molecular formula C₇H₇ClN₂O₂[1]. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules[2]. The solubility of this solid compound is a crucial physicochemical parameter that influences its handling, reactivity, and bioavailability in downstream applications[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[1] |

| Molecular Weight | 186.59 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall process of dissolution involves the overcoming of two main energy barriers:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

A compound's solubility is favored when the solvation energy is comparable to or greater than the crystal lattice energy. The solubility of pyrimidine derivatives has been shown to increase with temperature, indicating an endothermic dissolution process in many cases[2][5].

The structural features of this compound— a polar pyrimidine ring, a chloro substituent, and an ethyl ester group—suggest a molecule with moderate polarity. The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors, influencing its interaction with protic solvents[6].

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Methanol | Polar Protic | High | The polar nature of methanol and its ability to act as a hydrogen bond donor will facilitate strong interactions with the nitrogen and oxygen atoms of the solute. Studies on other pyrimidine derivatives show good solubility in methanol[2]. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but the slightly lower polarity of ethanol may result in slightly lower solubility. |

| Isopropanol | Polar Protic | Moderate | The increased steric hindrance and lower polarity compared to methanol and ethanol will likely reduce solubility. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a strong polar aprotic solvent capable of strong dipole-dipole interactions, which should effectively solvate the polar regions of the molecule. Pyrimidine derivatives often exhibit high solubility in DMF[5]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is another powerful polar aprotic solvent that is expected to be an excellent solvent for this compound. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is less polar than DMF and DMSO, which may lead to moderate solubility. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderate | The ester functionality of ethyl acetate can interact with the solute, but its overall lower polarity compared to DMF or DMSO suggests moderate solubility. |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | DCM has a moderate dipole moment and can dissolve moderately polar compounds. |

| Toluene | Nonpolar | Low | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of the molecule, leading to low solubility. |

| Hexane | Nonpolar | Very Low | Hexane is a nonpolar aliphatic solvent and is expected to be a very poor solvent for this compound. |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[8]. This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to reach a saturated solution.

Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and 0.45 µm syringe filters (chemically compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled incubator on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached[9]. The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC-UV at an appropriate wavelength.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Experimental Accuracy

Several factors can influence the accuracy of solubility measurements, and it is crucial to control them to obtain reliable data[10].

Caption: Key Factors for Accurate Solubility Data.

-

Temperature: Solubility is temperature-dependent, so precise temperature control during equilibration is essential[6][10].

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

-

Purity of Compound and Solvent: Impurities can affect the solubility of the compound[9].

-

Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.

-

Analytical Method: The HPLC method should be validated for linearity, accuracy, and precision.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is pending, the predictive solubility profile, based on the behavior of analogous compounds, offers valuable guidance for solvent selection in synthetic and formulation processes. The detailed experimental protocol for thermodynamic solubility determination provides a robust methodology for obtaining accurate and reliable data, which is fundamental for the successful development of new chemical entities.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)

- Ethyl 6-chloropyrimidine-4-carboxyl

- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- This compound | C7H7ClN2O2 | CID 22756838. PubChem.

- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Thermodynamic Solubility Testing Service.

- Solubility of pyrimidine derivatives in different organic solvents at different temper

- Pyrimidine - Solubility of Things.

- 2-Chloropyrimidine CAS#: 1722-12-9. ChemicalBook.

- QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. NIH.

- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences.

- Solubility and stability testing of novel pyrimidine deriv

- Ethyl 2-chloropyrimidine-4-carboxylate | C7H7ClN2O2 | CID 22509306. PubChem.

- ethyl 6-chloropyrimidine-4-carboxyl

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Computational Studies of Pyrimidine derivatives as inhibitors of human σ 1 receptor using 3D-QSAR analysis, molecular docking, ADMET properties and DFT investigation. (PDF)

- Ethyl 4-chloropyrimidine-5-carboxylate | C7H7ClN2O2 | CID 12684326. PubChem.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF.

- Ethyl 5-pyrimidinecarboxyl

Sources

- 1. This compound | C7H7ClN2O2 | CID 22756838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 51940-63-7 [sigmaaldrich.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 6-chloropyrimidine-4-carboxylate

Introduction

This compound (C₇H₇ClN₂O₂) is a substituted pyrimidine derivative with significant potential in the synthesis of novel therapeutic agents. The pyrimidine scaffold is a core component of numerous biologically active molecules, including anticancer and antiviral drugs[1]. Accurate characterization of this intermediate is crucial for ensuring the purity and identity of downstream compounds in drug discovery and development pipelines. This guide provides an in-depth analysis of its structural features through ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the ethyl ester group.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~9.2 | Singlet | 1H | - |

| H-5 | ~7.8 | Singlet | 1H | - |

| -OCH₂CH₃ | ~4.5 | Quartet | 2H | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet | 3H | ~7.1 |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2 and H-5): The protons on the pyrimidine ring are expected to be in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms and the chloro and carboxylate substituents. H-2 is anticipated to be the most downfield proton due to its proximity to two nitrogen atoms. H-5 will also be significantly downfield.

-

Ethyl Ester Protons: The methylene protons (-OCH₂-) of the ethyl group are adjacent to an oxygen atom, resulting in a downfield chemical shift, and they appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) are further upfield and appear as a triplet due to coupling with the methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~163 |

| C-6 | ~162 |

| C-4 | ~160 |

| C-2 | ~158 |

| C-5 | ~122 |

| -OCH₂CH₃ | ~63 |

| -OCH₂CH₃ | ~14 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have chemical shifts in the aromatic region. The carbons bonded to electronegative atoms (C-2, C-4, and C-6) will be further downfield. Specifically, C-6, being attached to a chlorine atom, and C-4, attached to the ester group, are expected to be significantly deshielded.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is shifted downfield due to its attachment to the oxygen atom, while the methyl carbon (-CH₃) will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic chloro-pyrimidine ring.

Predicted IR Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) Stretch | ~1730 |

| C-O (Ester) Stretch | ~1250 |

| C=N (Pyrimidine) Stretch | ~1570 |

| C-Cl Stretch | ~750 |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | ~2980 |

Interpretation of the IR Spectrum

-

Carbonyl Stretch: A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group.

-

C-O Stretch: The C-O stretching of the ester will appear in the fingerprint region, typically around 1250 cm⁻¹.

-

Pyrimidine Ring Vibrations: The C=N stretching vibrations of the pyrimidine ring are expected in the region of 1570 cm⁻¹.

-

C-Cl Stretch: The presence of the chloro group is confirmed by an absorption band in the lower frequency region, around 750 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed at slightly higher wavenumbers (~3100 cm⁻¹) than the aliphatic C-H stretching vibrations of the ethyl group (~2980 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 186 (corresponding to C₇H₇³⁵ClN₂O₂) and m/z = 188 (corresponding to C₇H₇³⁷ClN₂O₂ in an approximate 3:1 ratio).

-

Major Fragments:

-

m/z = 141: Loss of the ethoxy group (-OCH₂CH₃)

-

m/z = 113: Loss of the entire ester group (-COOCH₂CH₃)

-

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 186, with a characteristic M+2 peak at m/z 188 due to the presence of the chlorine isotope (³⁷Cl). The fragmentation pattern will likely involve the loss of the ethoxy radical to give a fragment at m/z 141, followed by the loss of a carbonyl group. Another significant fragmentation pathway could be the loss of the entire ethyl carboxylate group.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

The spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a comprehensive structural characterization of this important synthetic intermediate. The predicted and interpreted data in this guide serve as a valuable reference for researchers in the fields of medicinal chemistry and drug development, enabling confident identification and quality control of this compound in their synthetic endeavors.

References

-

Lal, K. et al. (2018). Pyrimidine as a versatile scaffold in medicinal chemistry: A comprehensive review. European Journal of Medicinal Chemistry, 159, 135-174. Available at: [Link]

Sources

Ethyl 6-chloropyrimidine-4-carboxylate: A Technical Guide to Chemical Stability and Reactivity

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrimidine-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, adorned with a reactive chlorine atom and an ethyl ester group, provides a scaffold ripe for chemical modification. This unique structural arrangement makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other functional organic materials.[1] A comprehensive understanding of its chemical stability and reactivity is paramount for its effective utilization in research and development. This guide provides a detailed exploration of these properties, offering insights into its handling, storage, and synthetic applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 51940-63-7 | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2][3] |

| Molecular Weight | 186.59 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 1.7 | [2][3] |

| PSA (Polar Surface Area) | 52.1 Ų | [2][3] |

Chemical Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

Storage Recommendations:

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is in a refrigerator. It is also advised to store it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent unwanted reactions.[3][4] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to hydrolysis of the ester group.[4] Therefore, storage in a desiccated environment is beneficial.

Handling Precautions:

When handling this compound, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood.[3][5] Standard personal protective equipment, including suitable protective clothing, gloves, and eye/face protection, should be worn to avoid contact with skin and eyes.[3][5] Measures should be taken to prevent the formation of dust and aerosols.[3] For safe laboratory practice, it is recommended to wash hands thoroughly after handling and to not eat, drink, or smoke in the work area.[5]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing effects of the chlorine atom and the ethyl carboxylate group. This makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the 6-position is a good leaving group, making this position the primary site for nucleophilic aromatic substitution reactions. This is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of functional groups.

Reaction with Amines: The chlorine atom can be readily displaced by primary and secondary amines to form 6-amino-pyrimidine derivatives. This reaction is fundamental in the synthesis of many pharmaceutical compounds.[6]

Reaction with Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of the corresponding 6-alkoxy or 6-aryloxy pyrimidine derivatives.[7]

Reaction with Thiolates: Thiolates, such as sodium thiophenoxide, can displace the chlorine to yield 6-thioether pyrimidines.[7]

The general mechanism for these substitutions is depicted below:

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H7ClN2O2 | CID 22756838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of Pyrimidine Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrimidine nucleus, a foundational six-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring molecular framework that exhibits binding affinity for a diverse range of biological targets. When functionalized with a carboxylate group, the resulting pyrimidine carboxylate derivatives unlock a vast chemical space, giving rise to a plethora of molecules with significant therapeutic potential. These derivatives have been extensively investigated and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4]

This technical guide provides an in-depth exploration of the core biological activities of pyrimidine carboxylate derivatives. Designed for researchers, scientists, and drug development professionals, this document will delve into the molecular mechanisms of action, present quantitative biological data, and provide detailed, field-proven experimental protocols to empower your research and development endeavors. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a comprehensive understanding of why certain experimental choices are made, thereby fostering a self-validating system of scientific inquiry.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

The relentless and uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Pyrimidine carboxylate derivatives have emerged as potent anticancer agents by strategically targeting key enzymes that fuel this malignant growth.[5][6][7]

A. Mechanism of Action: Inhibition of Key Kinases and Enzymes

A primary strategy employed by anticancer pyrimidine carboxylates is the inhibition of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family, and enzymes crucial for nucleotide synthesis, such as Dihydrofolate Reductase (DHFR).

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival.[8][9] Mutations or overexpression of EGFR can lead to its constitutive activation, a hallmark of many cancers.[10] Pyrimidine carboxylate derivatives can act as competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[9][11] This blockade effectively halts the pro-proliferative signals at their source.

graph EGFR_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; // Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#F1F3F4"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine Carboxylate\nInhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> Grb2_Sos [label="Recruits"]; Dimerization -> PI3K [label="Activates"]; Grb2_Sos -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3; PIP3 -> Akt [label="Activates"]; Akt -> Proliferation [label="Promotes"]; Inhibitor -> Dimerization [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: EGFR Signaling Pathway and Inhibition. -

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate.[12][13] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA.[14] By inhibiting DHFR, pyrimidine carboxylate derivatives deplete the cellular pool of tetrahydrofolate, thereby arresting DNA synthesis and leading to the death of rapidly dividing cancer cells.[13]

graph DHFR_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; // Nodes DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4"]; DHFR [label="Dihydrofolate\nReductase (DHFR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; Nucleotide_Synthesis [label="Purine & Thymidylate\nSynthesis", fillcolor="#F1F3F4"]; DNA_Synthesis [label="DNA Synthesis &\nCell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine Carboxylate\nInhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DHF -> DHFR; DHFR -> THF [label="NADPH -> NADP+"]; THF -> Nucleotide_Synthesis [label="Essential Cofactor"]; Nucleotide_Synthesis -> DNA_Synthesis; Inhibitor -> DHFR [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: DHFR Inhibition and its Impact on DNA Synthesis.

B. Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of pyrimidine carboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | 96.25 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Hela (Cervical Cancer) | 74.8 | [7] |

| Pyrazolo[3,4-d]pyrimidine | Caco-2 (Colorectal Adenocarcinoma) | 76.92 | [7] |

| Pyrazolo[3,4-d]pyrimidine | A549 (Lung Carcinoma) | 148 | [7] |

| Thiazolo[4,5-d]pyrimidine | C32 (Amelanotic Melanoma) | 24.4 | [6] |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanotic Melanoma) | 24.4 | [6] |

| Pyrimidopyrimidine | HCT-116 (Colorectal Carcinoma) | Varies | [4] |

| Pyrimidopyrimidine | MCF-7 (Breast Cancer) | Varies | [4] |

| Pyrimidopyrimidine | HEPG-2 (Hepatocellular Carcinoma) | Varies | [4] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.[16]

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine carboxylate derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]

-

Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4"]; Incubate_24h [label="Incubate 24h", shape=ellipse, fillcolor="#F1F3F4"]; Add_Compounds [label="Add Pyrimidine Carboxylate\nDerivatives", fillcolor="#FBBC05"]; Incubate_Treatment [label="Incubate (e.g., 48h)", shape=ellipse, fillcolor="#F1F3F4"]; Add_MTT [label="Add MTT Reagent", fillcolor="#FBBC05"]; Incubate_MTT [label="Incubate 2-4h", shape=ellipse, fillcolor="#F1F3F4"]; Solubilize [label="Add Solubilizing Agent", fillcolor="#FBBC05"]; Read_Absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];